4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C12H12ClFN4O |
|---|---|
Molecular Weight |
282.70 g/mol |
IUPAC Name |
4-(azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12ClFN4O/c13-10-3-8(1-2-11(10)14)6-18-7-9(4-12(18)19)5-16-17-15/h1-3,9H,4-7H2 |
InChI Key |
BVHSYOIMBWLYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with a 3-chloro-4-fluorophenyl group using appropriate reagents and conditions.
Introduction of the Azidomethyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with an azidomethyl group using azidation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The chlorofluorophenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The pyrrolidinone ring can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Key Observations:
The azidomethyl group distinguishes the target compound by enabling click chemistry modifications, a feature absent in other derivatives. This could facilitate targeted drug delivery or bioconjugation in therapeutic applications.
Enzyme Inhibition Potential: Analogues like 10b and 18c exhibit AChE inhibition via interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme. The target compound’s halogenated aromatic group may mimic these interactions but requires experimental validation .
Biological Activity
The compound 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one is a member of the pyrrolidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one is . The presence of an azide group and a chloro-fluoro-substituted phenyl moiety suggests potential reactivity in biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrrolidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains and fungi.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease pathways.
The biological activity of 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one can be attributed to several mechanisms:
- Targeting Enzymatic Pathways : Compounds with similar structures often interact with enzymes like kinases or proteases, disrupting cellular signaling pathways.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Interference with DNA/RNA Synthesis : The azide group can participate in click chemistry reactions, potentially leading to the modification of nucleic acids.
Case Study 1: Anticancer Activity
A study examining the anticancer properties of pyrrolidine derivatives found that compounds with similar substitutions demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 10 | Cell cycle arrest |
| 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | A549 | TBD | TBD |
Case Study 2: Antimicrobial Activity
In another study, derivatives were tested against a panel of bacteria. The results indicated that certain modifications enhanced antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| 4-(Azidomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
